molecular formula C7H6N4O B1384588 5-cyano-N'-hydroxypyridine-2-carboximidamide CAS No. 453565-48-5

5-cyano-N'-hydroxypyridine-2-carboximidamide

Cat. No. B1384588
CAS RN: 453565-48-5
M. Wt: 162.15 g/mol
InChI Key: CZEOZNIOPJZBMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyano-N’-hydroxypyridine-2-carboximidamide is a chemical compound with the molecular formula C7H6N4O and a molecular weight of 162.15 g/mol . It is intended for research use only and is not suitable for human or veterinary use.


Molecular Structure Analysis

The InChI code for 5-cyano-N’-hydroxypyridine-2-carboximidamide is 1S/C7H6N4O/c8-3-5-1-2-6 (10-4-5)7 (9)11-12/h1-2,4,7H,9H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

5-cyano-N’-hydroxypyridine-2-carboximidamide is a powder that should be stored at 4 degrees Celsius .

Scientific Research Applications

Crystal Structure and Molecular Interactions

5-cyano-N'-hydroxypyridine-2-carboximidamide has been studied for its crystal structure and molecular interactions. For instance, it was found to form a co-crystal with succinic acid, where molecules are assembled into columns along certain crystallographic directions via strong hydrogen bonds (Liu, 2013). In another study, compounds related to this compound were synthesized and characterized, revealing interactions through intermolecular hydrogen-bonding, forming a two-dimensional network in one case and a chain in another (Eya’ane Meva et al., 2017).

Synthesis and Bioconversion

The compound has also been of interest in synthetic chemistry and bioconversion processes. For instance, 5-hydroxypyrazine-2-carboxylic acid, a versatile building block for the synthesis of antituberculous agents, was prepared from a related compound, 2-cyanopyrazine, using Agrobacterium sp. DSM 6336, showing the potential of such compounds in the synthesis of medically relevant molecules (Wieser et al., 1997).

Chemical Reactions and Synthesis

A study discussed the water-mediated synthesis of compounds related to this compound, showing their potential in creating compounds with non-linear optical properties and molecular docking analyses, which may contribute to the inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).

Metabolic Studies

In metabolic studies, compounds analogous to this compound have been investigated. For example, 3-cyano-2,6-dihydroxypyridine was identified as a potent inhibitor of dihydrouracil dehydrogenase, a rate-limiting enzyme in 5-fluorouracil degradation, indicating the relevance of such compounds in therapeutic applications (Tatsumi et al., 1993).

Extraction and Complexation Studies

The compound has been used in studies focusing on the extraction of metals. For example, hydrophobic N'-alkyloxypyridine-2-carboximidamides were used to extract copper(II) from chloride solutions, demonstrating the potential of these compounds in selective extraction and purification processes (Wojciechowska et al., 2017).

properties

IUPAC Name

5-cyano-N'-hydroxypyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-3-5-1-2-6(10-4-5)7(9)11-12/h1-2,4,12H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEOZNIOPJZBMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1C#N)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001264322
Record name 5-Cyano-N-hydroxy-2-pyridinecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

453565-48-5
Record name 5-Cyano-N-hydroxy-2-pyridinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=453565-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyano-N-hydroxy-2-pyridinecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-cyano-N'-hydroxypyridine-2-carboximidamide

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